2-Amino-5-fluoro-N-propylbenzamide
Overview
Description
2-Amino-5-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is part of the benzamide family and is characterized by the presence of an amino group, a fluorine atom, and a propyl group attached to the benzene ring.
Preparation Methods
The synthesis of 2-Amino-5-fluoro-N-propylbenzamide typically involves multiple steps. One common method includes the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Scientific Research Applications
2-Amino-5-fluoro-N-propylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and fluorine groups play a crucial role in binding to active sites, influencing the compound’s efficacy and specificity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Amino-5-fluoro-N-propylbenzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-fluorobenzoic acid: Similar in structure but lacks the propyl group, affecting its reactivity and applications.
2-Amino-5-fluoro-N-methylbenzamide: Contains a methyl group instead of a propyl group, leading to differences in physical and chemical properties.
2-Amino-5-chloro-N-propylbenzamide: Substitutes fluorine with chlorine, resulting in altered reactivity and biological activity.
Properties
IUPAC Name |
2-amino-5-fluoro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWACAROKGRLBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.